molecular formula C8H24N4V B8117771 Tetrakis(dimethylamino)vanadium

Tetrakis(dimethylamino)vanadium

Cat. No.: B8117771
M. Wt: 227.25 g/mol
InChI Key: PALZAXLZULBBHA-UHFFFAOYSA-N
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Description

Tetrakis(dimethylamino)vanadium (TDMAV), with the CAS Registry Number 19824-56-7, is a highly specialized organovanadium compound with the molecular formula C8H24N4V and a molecular weight of 227.24 g/mol . This compound serves as a critical precursor in advanced materials research, particularly in the deposition of vanadium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. Its volatile nature and specific decomposition pathways make it invaluable for creating uniform vanadium oxide or nitride films, which are essential for applications in electrochromic devices, catalysis, and energy storage. Researchers also utilize TDMAV as a fundamental starting material in inorganic and organometallic synthesis to explore new catalytic processes and model reaction mechanisms. As a moisture-sensitive solid, this compound requires stringent handling under inert conditions to prevent decomposition . It is classified as an organometallic substance that is both flammable and water-reactive, posing significant hazards . Appropriate personal protective equipment (PPE), including fire-resistant clothing and impervious gloves, is mandatory. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal or household use.

Properties

IUPAC Name

dimethylazanide;vanadium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZAXLZULBBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4V
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stoichiometry

  • Molar Ratio : A 1:4 molar ratio of VCl₄ to LiNMe₂ ensures complete substitution of chloride ligands.

  • Solvents : Hexane, tetrahydrofuran (THF), or toluene are used under inert atmospheres (argon/nitrogen) to prevent hydrolysis.

  • Temperature : Reactions are conducted at low temperatures (−20°C to 0°C) to control exothermicity, followed by gradual warming to room temperature.

Purification and Yield

  • Filtration : By-product lithium chloride (LiCl) is removed via filtration under inert conditions.

  • Distillation : The crude product is distilled under reduced pressure (1–4 mmHg) at 120–160°C to isolate V(NMe₂)₄ as a greenish-black liquid.

  • Yield : Typical yields range from 40% to 70%, influenced by solvent choice and distillation efficiency.

Alternative Synthesis via Amine Elimination

Vanadium oxytrichloride (VOCl₃) serves as an alternative starting material, reacting with excess dimethylamine (HNMe₂) in the presence of reducing agents. This method is less common but avoids using lithium reagents.

Procedure

  • Reduction Step : VOCl₃ is reduced to VCl₄ using agents like triethylaluminum (AlEt₃) or hydrogen gas.

  • Amine Addition : Excess HNMe₂ is introduced, forming V(NMe₂)₄ and HCl as a by-product.

  • Neutralization : HCl is scavenged using tertiary amines (e.g., triethylamine) to prevent re-oxidation.

Challenges

  • Purity Issues : Residual chlorine and incomplete reduction often necessitate repetitive distillation.

  • Scalability : Higher costs and lower yields compared to LiNMe₂-based methods limit industrial adoption.

Comparative Analysis of Synthetic Routes

Parameter LiNMe₂ Route Amine Elimination Route
Starting MaterialVCl₄VOCl₃ + HNMe₂
By-productsLiClHCl
Yield40–70%30–50%
Purity (V Content)17.15–23.1 wt%17–20 wt%
ScalabilityHighModerate
Key Reference

Physical and Chemical Properties

Thermal Stability

  • Volatility : V(NMe₂)₄ exhibits a vapor pressure of ~1 Torr at 120°C, making it suitable for ALD/CVD.

  • Decomposition : Thermogravimetric analysis (TGA) shows single-step weight loss above 160°C, with residual mass <5%.

Structural Characteristics

  • Coordination Geometry : Tetrahedral geometry confirmed by NMR and X-ray diffraction.

  • Melting Point : 47–60°C (varies with purity).

Practical Challenges and Mitigation Strategies

Air and Moisture Sensitivity

  • Handling : Requires glovebox or Schlenk-line techniques to prevent oxidation/hydrolysis.

  • Storage : Sealed ampules under nitrogen at −20°C.

Purification Difficulties

  • Solid-State Issues : High melting point (47°C) complicates liquid handling; solutions in hexane/THF are preferred.

  • Impurity Removal : Redistillation under high vacuum reduces chlorine residues (<60 ppm).

Industrial and Research Applications

Thin-Film Deposition

  • ALD/CVD : V(NMe₂)₄ is used with NH₃ or H₂O to deposit vanadium nitride (VN) and vanadium oxynitride (VON) films at 400–600°C.

  • Film Quality : Low carbon content (<3 at.%) and high uniformity achieved due to precursor purity.

Catalysis

  • Polymerization : Acts as a precursor for vanadium-based catalysts in olefin polymerization .

Scientific Research Applications

Thin Film Deposition

1.1 Atomic Layer Deposition (ALD)

Tetrakis(dimethylamino)vanadium is primarily utilized as a precursor in the atomic layer deposition (ALD) of vanadium oxide (VOx) thin films. The process involves using V(dma)₄ alongside water vapor or ozone as coreactants. This method allows for the deposition of high-quality VOx films at low temperatures (50–200 °C), which are crucial for electronic applications such as organic field-effect transistors (OFETs). The films produced are noted for their purity, smoothness, and amorphous nature, which can be crystallized through post-deposition annealing .

1.2 MOCVD and ALD Methods

The compound is also explored as a precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of vanadium nitride and vanadium oxynitride films. These films are essential in semiconductor applications due to their electrical properties . The ability of V(dma)₄ to remain stable at room temperature while providing a high vapor pressure makes it suitable for these deposition techniques, overcoming limitations associated with other vanadium precursors like vanadium tetrachloride .

Catalysis

This compound has been investigated for its catalytic properties, particularly in organic synthesis. Its ability to facilitate various chemical reactions positions it as a potential catalyst in the production of fine chemicals and pharmaceuticals. The specific mechanisms and efficiencies of these catalytic processes are subjects of ongoing research, indicating a promising area for future industrial applications.

Pharmaceutical Applications

Recent studies have indicated potential pharmacological applications of vanadium compounds, including this compound. Research into vanadium complexes has shown that they may possess antidiabetic and anticancer properties. For instance, vanadium-quercetin complexes have demonstrated significant biological activity, suggesting that V(dma)₄ could be explored further for therapeutic uses . The pharmacokinetics of vanadium compounds, including their absorption and excretion profiles, are critical areas of study that could enhance our understanding of their medicinal potential .

  • ALD of Vanadium Oxide Films : A comprehensive study demonstrated the successful deposition of VOx using V(dma)₄, highlighting its effectiveness at low temperatures and the quality of the resulting films .
  • Vanadium-Quercetin Complexes : Research on these complexes has shown promising results regarding their antioxidant properties and potential therapeutic effects against diabetes and cancer, warranting further investigation into their mechanisms .

Comparison with Similar Compounds

Comparison with Similar Tetrakis-Amino Vanadium Compounds

Structural and Physical Properties

Compound Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Ligand Features
TDMAV V[N(CH₃)₂]₄ 227.25 Dark solid 55–60 Four dimethylamino ligands
TDEAV (Tetrakis(diethylamino)vanadium) V[N(CH₂CH₃)₂]₄ 339.46 Green liquid N/A Four diethylamino ligands
TEMAV (Tetrakis(ethylmethylamino)vanadium) V[N(CH₃)(CH₂CH₃)]₄ 283.35 Dark green liquid N/A Mixed ethyl/methyl ligands
  • TDMAV vs. TDEAV : Replacing methyl with ethyl groups in TDEAV increases molecular weight and alters physical state (liquid vs. solid). The bulkier ethyl ligands reduce volatility, impacting ALD process temperatures .
  • TDMAV vs. TEMAV : TEMAV’s mixed ethyl/methyl ligands enhance solubility and lower viscosity compared to TDMAV, facilitating liquid-phase handling in ALD systems .

ALD Performance and Film Properties

Deposition Parameters
Compound Coreactant Temperature Range (°C) Film Type Post-Deposition Treatment
TDMAV H₂O, O₃ 50–200 Amorphous VOx Annealing (550–600°C)
TDEAV H₂S 100–225 VₓSᵧ None reported
TEMAV O₃ 50–300 Crystalline VO₂ None required
  • TDMAV produces high-purity amorphous VOx films but requires high-temperature annealing for crystallization, which may induce stress or defects .
  • TDEAV enables low-temperature ALD of vanadium sulfide (VₓSᵧ) using H₂S, expanding applications in energy storage (e.g., nanotubular supercapacitors) .
  • TEMAV forms crystalline VO₂ films directly at lower temperatures (≤300°C), advantageous for thermochromic coatings without post-annealing .
Film Characteristics
  • Electrical Conductivity : TEMAV-derived VO₂ films show superior metal-insulator transition properties compared to TDMAV’s annealed VO₂, attributed to better crystallinity .
  • Surface Morphology : TDMAV’s films are smoother (RMS roughness <1 nm) than TDEAV’s VₓSᵧ films, critical for optoelectronic applications .

Thermal Stability and Reactivity

  • TDMAV : Decomposes above 160°C, limiting high-temperature ALD processes. Ideal for low-temperature, self-limiting growth .
  • TDEAV : Stable up to 225°C with H₂S, suitable for vanadium sulfide synthesis .
  • TEMAV : Exhibits higher thermal stability, enabling deposition up to 300°C for direct crystalline VO₂ formation .

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